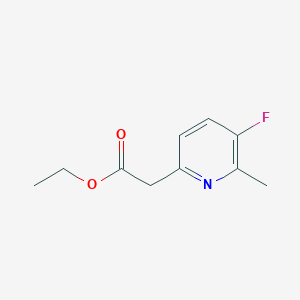

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate is a chemical compound with the CAS Number: 1393566-89-6 . It has a molecular weight of 197.21 . The IUPAC name for this compound is ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FNO2/c1-3-14-10(13)6-8-4-5-9(11)7(2)12-8/h4-5H,3,6H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activity

The compound's derivatives exhibit significant pharmacological activities. For instance, ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates, related to ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate, have been synthesized and shown to possess superior analgesic and anti-inflammatory activities compared to reference drugs like aspirin and ibuprofen. These findings highlight its potential in developing new non-steroidal anti-inflammatory drugs (NSAIDs) (Agudoawu & Knaus, 2000).

Chemical Synthesis and Reaction Mechanisms

In the realm of chemical synthesis, this compound and its derivatives are pivotal in synthesizing various heterocyclic compounds. For example, a study demonstrated the phosphine-catalyzed [4 + 2] annulation process, which efficiently produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity, showcasing its utility in organic synthesis (Zhu, Lan, & Kwon, 2003).

Analytical Applications

This compound's derivatives have also been applied in analytical chemistry. A method involving the spectrofluorometric determination of substituted tetrahydrocarbazoles, utilizing a methylene blue sensitized photolytic reaction, shows the compound's relevance in developing sensitive and specific analytical techniques for bioactive molecules (de Silva et al., 1977).

Material Science and Engineering

In material science, pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives, including those related to this compound, have been developed for use as cathode-modifying layers in polymer solar cells. These materials enhance power conversion efficiency by improving the interfacial energy loss at the cathode side, demonstrating the compound's impact on advancing renewable energy technologies (Chen et al., 2017).

Safety and Hazards

The safety information available indicates that Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate has some hazards associated with it. The GHS pictograms indicate that it has a GHS07 classification . The hazard statements include H302, H315, and H319 . Precautionary statements include P264, P280, P305, P313, P337, P338, and P351 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Wirkmechanismus

Mode of Action

It’s possible that it interacts with its targets in a unique way, leading to specific changes .

Biochemical Pathways

It’s known that many compounds of this type can have wide-ranging effects on various biochemical pathways .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound .

Result of Action

Many compounds of this type can have significant effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-10(13)6-8-4-5-9(11)7(2)12-8/h4-5H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGBQCQAVBVDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=C(C=C1)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2992443.png)

![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2992445.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2992446.png)

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992448.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2992450.png)

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetic acid](/img/structure/B2992451.png)

![6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2992458.png)